molecular formula C15H10ClFO4 B6408307 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261940-16-2

5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408307
CAS No.: 1261940-16-2
M. Wt: 308.69 g/mol
InChI Key: AQPUTNRPGWIGOZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the 5th position, a fluoro group at the 2nd position, and a methoxycarbonyl group at the 4th position of the phenyl ring

Properties

IUPAC Name

3-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-12(13(17)7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPUTNRPGWIGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691445
Record name 5-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-16-2
Record name 5-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using practical processes. For example, starting from dimethyl terephthalate, the compound can be prepared through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The methoxycarbonyl group also plays a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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